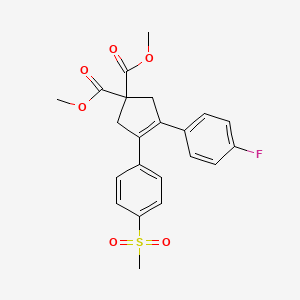

Dimethyl 3-(4-fluorophenyl)-4-(4-(methylsulfonyl)phenyl)cyclopent-3-ene-1,1-dicarboxylate

Übersicht

Beschreibung

Dimethyl 3-(4-fluorophenyl)-4-(4-(methylsulfonyl)phenyl)cyclopent-3-ene-1,1-dicarboxylate is a useful research compound. Its molecular formula is C22H21FO6S and its molecular weight is 432.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of Cyclopentene and Cyclohexene Derivatives

Researchers have explored the use of related compounds in synthesizing various cyclopentene or cyclohexene derivatives. For instance, Mukai, Ukon, and Kuroda (2003) demonstrated the synthesis of cyclopentene derivatives using similar dimethyl compounds with sulfone functionalities, highlighting their potential in organic synthesis and chemical transformations (Mukai, Ukon, & Kuroda, 2003).

Anellation Method for Benzo[a]heptalenes

Another application is in the transformation of heptalene derivatives into benzo[a]heptalenes, as shown by Abou‐Hadeed and Hansen (1997). They utilized dimethyl heptalene derivatives in reactions leading to the formation of complex organic structures, illustrating the versatility of similar dimethyl compounds in organic synthesis (Abou‐Hadeed & Hansen, 1997).

Development of Fluorescent Molecular Probes

Dimethyl compounds with sulfonyl groups have also been used in creating fluorescent molecular probes. Diwu et al. (1997) developed new fluorescent solvatochromic dyes using similar compounds, demonstrating their utility in developing sensitive probes for biological and chemical analysis (Diwu et al., 1997).

Anion Exchange Polymer Electrolytes

In the field of materials science, similar compounds have been used to synthesize polymer electrolytes. Kim, Labouriau, Guiver, and Kim (2011) synthesized guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes via reactions involving activated fluorophenyl-amine, showcasing the application of such compounds in advanced material development (Kim, Labouriau, Guiver, & Kim, 2011).

Green-Emitting Iridium(III) Complexes

Further extending into the realm of luminescent materials, Constable, Ertl, Housecroft, and Zampese (2014) reported the synthesis of green-emitting iridium(III) complexes using sulfone-functionalized ligands. This work illustrates the potential of such dimethyl compounds in the development of new luminescent materials (Constable, Ertl, Housecroft, & Zampese, 2014).

Eigenschaften

IUPAC Name |

dimethyl 3-(4-fluorophenyl)-4-(4-methylsulfonylphenyl)cyclopent-3-ene-1,1-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FO6S/c1-28-20(24)22(21(25)29-2)12-18(14-4-8-16(23)9-5-14)19(13-22)15-6-10-17(11-7-15)30(3,26)27/h4-11H,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNYXPUOQSXAER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(=C(C1)C2=CC=C(C=C2)S(=O)(=O)C)C3=CC=C(C=C3)F)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(cyclopentylsulfanyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide](/img/structure/B2748995.png)

![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2748999.png)

![Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/no-structure.png)

![2-{[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2749005.png)

![N-(2H-1,3-BENZODIOXOL-5-YL)-N'-[(4-CHLOROPHENYL)METHYL]ETHANEDIAMIDE](/img/structure/B2749006.png)

![N-[(2-chlorophenyl)methyl]-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2749008.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2749011.png)

![1-({[(1-Hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol hydrochloride](/img/structure/B2749016.png)

![N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2749017.png)